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Compound of Interest

Compound Name: T-Boc-N-amido-peg4-val-cit

Cat. No.: B15623183

Technical Guide: T-Boc-N-amido-PEG4-Val-Cit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characteristics, synthesis,
and applications of T-Boc-N-amido-PEG4-Val-Cit, a key heterobifunctional linker used in the
development of Antibody-Drug Conjugates (ADCSs).

Core Chemical Characteristics

T-Boc-N-amido-PEG4-Val-Cit is a protease-cleavable linker that incorporates a tert-
butyloxycarbonyl (Boc)-protected amine, a hydrophilic 4-unit polyethylene glycol (PEG4)
spacer, and a valine-citrulline (Val-Cit) dipeptide.[1][2] This specific combination of components
imparts desirable properties for ADC development, including enhanced solubility and a specific
cleavage mechanism.[1][3]

Key Features:

e Boc-Protected Amine: Allows for controlled, stepwise conjugation. The Boc group is stable
under various reaction conditions and can be readily removed under acidic conditions to
reveal a primary amine for further modification.[1][3]

o PEG4 Spacer: The hydrophilic polyethylene glycol chain enhances the aqueous solubility of
the entire molecule, reduces aggregation, and provides a flexible connection between the
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conjugated moieties.[1][3][4]

» Val-Cit Dipeptide: This dipeptide is specifically designed to be cleaved by lysosomal
proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
[1][5][6][7] This enzymatic cleavage ensures the targeted release of the cytotoxic payload
within cancer cells.[5][8]

Quantitative Data Summary

Property Value Reference(s)
CAS Number 2231240-82-5 [1][9]
Molecular Formula C27H51IN5011 [1]09]
Molecular Weight ~621.7 g/mol [1119]
Purity Typically 295% [1]
Appearance \./ari-es (often a solid or viscous

liquid)
Storage -20°C for long-term storage [1119]

Synthesis and Characterization

While a specific, publicly available, step-by-step synthesis protocol for T-Boc-N-amido-PEG4-
Val-Cit is proprietary, a representative synthesis can be conceptualized based on established
solid-phase peptide synthesis (SPPS) and PEGylation chemistries. The general approach
involves the sequential coupling of the constituent amino acids and the PEG spacer, followed
by the introduction of the Boc-protected amine.

Conceptual Synthesis Workflow
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Caption: Conceptual workflow for the synthesis of T-Boc-N-amido-PEG4-Val-Cit.
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Representative Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Val-Cit Dipeptide

e Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA) in dimethylformamide
(DMF).

e First Amino Acid Coupling (Citrulline):
o Deprotect the resin's Fmoc group using a solution of 20% piperidine in DMF.
o Couple Fmoc-Cit-OH using a coupling agent such as HBTU/DIPEA in DMF.
o Wash the resin extensively with DMF and dichloromethane (DCM).

e Second Amino Acid Coupling (Valine):
o Repeat the Fmoc deprotection step.
o Couple Fmoc-Val-OH using HBTU/DIPEA in DMF.
o Wash the resin as described previously.

Protocol 2: PEGylation and Boc-Protection

e Fmoc Deprotection: Remove the final Fmoc group from the N-terminal valine with 20%
piperidine in DMF.

e Linker Coupling:

[¢]

Dissolve t-Boc-N-amido-PEG4-acid (commercially available) and a coupling agent (e.g.,
HATU) in DMF.

[¢]

Add a non-nucleophilic base like DIPEA.

Add the solution to the deprotected resin-Val-Cit and agitate until the reaction is complete

[¢]

(monitored by a Kaiser test).

Wash the resin thoroughly with DMF, DCM, and methanol.

[e]
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Protocol 3: Cleavage and Purification

o Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid
(TFA) with scavengers (e.g., water, triisopropylsilane), to cleave the peptide-linker construct
from the solid support and remove side-chain protecting groups.

 Purification:
o Precipitate the crude product in cold diethyl ether.

o Purify the product using reverse-phase high-performance liquid chromatography (RP-
HPLC).

o Characterize the final product by mass spectrometry (MS) and nuclear magnetic
resonance (NMR) spectroscopy to confirm its identity and purity.

Applications in Antibody-Drug Conjugate (ADC)
Development

The primary application of T-Boc-N-amido-PEG4-Val-Cit is in the construction of ADCs. The
Val-Cit linker is designed for stability in systemic circulation and for selective cleavage by
proteases within the target cell's lysosomes.[5][6]

ADC Assembly and Payload Release Mechanism
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Caption: Mechanism of action for an ADC utilizing a Val-Cit cleavable linker.
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Experimental Protocols for ADC Characterization

Protocol 4: In Vitro Plasma Stability Assay
o Objective: To evaluate the stability of the Val-Cit linker in plasma.

e Materials: ADC construct, human plasma (or other species), phosphate-buffered saline
(PBS), 37°C incubator, LC-MS system.

» Methodology:

o Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma.

o

Incubate the samples at 37°C.

At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.

[e]

Immediately quench any potential enzymatic activity by diluting the aliquot in cold PBS.

o

[¢]

Analyze the samples by LC-MS to quantify the amount of intact ADC and any prematurely
released payload.

Protocol 5: Lysosomal Cleavage Assay
» Objective: To confirm the cleavage of the Val-Cit linker by lysosomal proteases.

» Materials: ADC construct, rat or human liver lysosomal fractions, Cathepsin B inhibitor (for
control), assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT), 37°C
incubator, LC-MS system.

o Methodology:

o Prepare a reaction mixture containing the ADC (e.qg., final concentration of 10 uM) in the
assay buffer.

o Initiate the reaction by adding the lysosomal fraction.

o For a negative control, prepare a separate reaction containing a Cathepsin B inhibitor.
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o Incubate all samples at 37°C.
o At specified time points, take aliquots and quench the reaction.

o Analyze the samples by LC-MS to measure the rate of payload release.

Conclusion

T-Boc-N-amido-PEG4-Val-Cit is a versatile and critical tool in the field of ADC research and
development. Its well-defined chemical structure provides a balance of stability, solubility, and
specific enzymatic cleavability, which are essential for the design of safe and effective targeted
cancer therapies. The protocols and data presented in this guide offer a comprehensive
resource for professionals working with this important linker technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amido-peg4-val-cit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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